
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a phenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a chloromethyl ketone with an amino alcohol in the presence of a base. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other functionalized derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(chloromethyl)-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, resulting in different reactivity and applications.
4-phenyl-4,5-dihydro-1,3-oxazole:
Uniqueness
The presence of both the chloromethyl and phenyl groups in (4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole makes it a unique compound with distinct reactivity and a wide range of applications. Its chiral nature also adds to its uniqueness, as it can exhibit enantioselective interactions in biological systems.
Propiedades
Número CAS |
221196-89-0 |
|---|---|
Fórmula molecular |
C10H10ClNO |
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(4R)-2-(chloromethyl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H10ClNO/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
Clave InChI |
DQQOJOCOHJIZJQ-VIFPVBQESA-N |
SMILES isomérico |
C1[C@H](N=C(O1)CCl)C2=CC=CC=C2 |
SMILES canónico |
C1C(N=C(O1)CCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


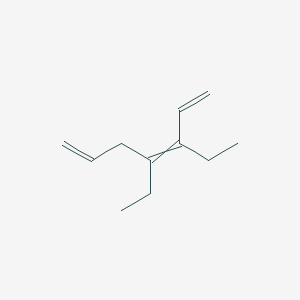
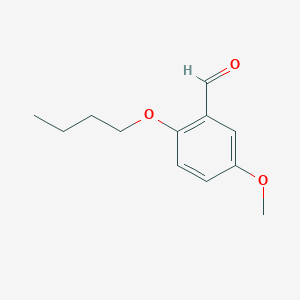
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![1-[2-(2-Oxo-2H-1-benzopyran-6-yl)hydrazinyl]naphthalene-2,3-dione](/img/structure/B14251232.png)
![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
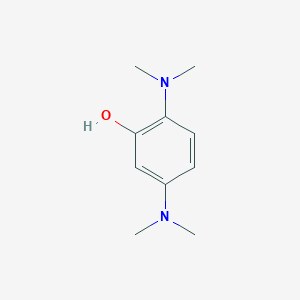
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
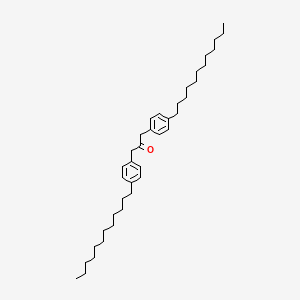
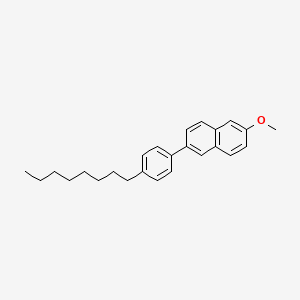
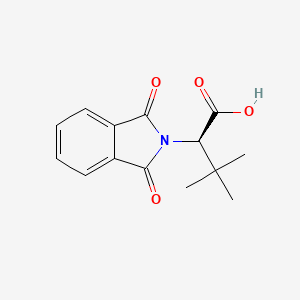
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
